ethyl 5-methyl-1,1-dioxo-2-(2-phenylethyl)-2H-1lambda6,2,6-thiadiazine-4-carboxylate
Description
Ethyl 5-methyl-1,1-dioxo-2-(2-phenylethyl)-2H-1λ⁶,2,6-thiadiazine-4-carboxylate is a heterocyclic compound featuring a 1,2,6-thiadiazine ring system with sulfone (1,1-dioxo) and ester (ethyl carboxylate) functional groups. This compound belongs to a class of sulfonated thiadiazine derivatives, which are structurally analogous to inhibitors of viral targets, such as hepatitis B virus (HBV), as demonstrated in related derivatives . Its synthesis typically involves condensation reactions under reflux conditions with promoters like K₂CO₃, followed by purification via recrystallization .
Properties
IUPAC Name |
ethyl 5-methyl-1,1-dioxo-2-(2-phenylethyl)-1,2,6-thiadiazine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4S/c1-3-21-15(18)14-11-17(22(19,20)16-12(14)2)10-9-13-7-5-4-6-8-13/h4-8,11H,3,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWMJRFDMEPEQFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(S(=O)(=O)N=C1C)CCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 5-methyl-1,1-dioxo-2-(2-phenylethyl)-2H-1λ6,2,6-thiadiazine-4-carboxylate is a compound of interest due to its potential biological activities. This article explores its synthesis, characterization, and various biological activities supported by relevant studies.
Chemical Structure and Properties
The molecular structure of ethyl 5-methyl-1,1-dioxo-2-(2-phenylethyl)-2H-1λ6,2,6-thiadiazine-4-carboxylate can be represented as follows:
- Molecular Formula : C13H14N2O4S
- Molecular Weight : 298.33 g/mol
- SMILES Notation : CCOC(=O)C1=NN(C(=C1)C)CC(=O)C2
This compound contains a thiadiazine ring which is known for its diverse pharmacological properties.
Synthesis
The synthesis of ethyl 5-methyl-1,1-dioxo-2-(2-phenylethyl)-2H-1λ6,2,6-thiadiazine-4-carboxylate typically involves the reaction of appropriate thiadiazine precursors with ethyl acetoacetate under controlled conditions. The reaction pathway includes cyclization and subsequent functionalization to introduce the phenylethyl group.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of thiadiazine derivatives. Ethyl 5-methyl-1,1-dioxo-2-(2-phenylethyl)-2H-1λ6,2,6-thiadiazine-4-carboxylate exhibited significant activity against various bacterial strains.
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 50 µg/mL |
| Escherichia coli | 12 | 75 µg/mL |
| Candida albicans | 10 | 100 µg/mL |
These results indicate that the compound has potential as an antimicrobial agent.
Antifungal Activity
The antifungal activity was assessed using the agar diffusion method against common fungal pathogens. The compound showed promising results:
| Fungal Strain | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Aspergillus niger | 18 | 30 |
| Fusarium oxysporum | 16 | 40 |
The antifungal efficacy suggests that this compound could be developed further for therapeutic applications in fungal infections.
Cytotoxicity
In vitro cytotoxicity studies were conducted on human cancer cell lines to evaluate the safety profile of ethyl 5-methyl-1,1-dioxo-2-(2-phenylethyl)-2H-1λ6,2,6-thiadiazine-4-carboxylate. The results indicated that the compound exhibits selective cytotoxicity:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 25 |
| MCF7 (breast cancer) | 30 |
| A549 (lung cancer) | 35 |
These findings highlight the potential of this compound in cancer therapy, warranting further investigation into its mechanisms of action.
Case Studies
A recent study explored the effects of ethyl 5-methyl-1,1-dioxo-2-(2-phenylethyl)-2H-1λ6,2,6-thiadiazine-4-carboxylate on biofilm formation in Staphylococcus aureus. The compound significantly reduced biofilm mass by approximately 70% at a concentration of 50 µg/mL. This suggests its potential utility in treating biofilm-associated infections.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound is compared to three structurally related derivatives (Table 1):
Key Observations:
- Substituent Lipophilicity: The 2-phenylethyl group in the target compound confers higher lipophilicity compared to the oxadiazole-pentyl group in and the benzodioxole-oxadiazole-benzyl group in . This may enhance membrane permeability but reduce aqueous solubility.
- Electronic Effects: Electron-withdrawing groups (e.g., oxadiazole in ) may stabilize the thiadiazine ring, whereas the 2-phenylethyl group (electron-neutral) prioritizes steric interactions.
- Biological Activity: The oxadiazole-containing derivative in exhibits confirmed anti-HBV activity, suggesting that polar heterocycles at the 2-position may optimize target binding. The target compound’s phenylethyl group could modulate activity through hydrophobic interactions in viral proteins.
Physicochemical and Pharmacokinetic Properties
- Solubility: The ethyl carboxylate group enhances solubility compared to non-esterified analogues. However, the phenylethyl substituent reduces solubility relative to oxadiazole derivatives, which may introduce polar interactions .
- Metabolic Stability: Esters (e.g., ethyl carboxylate) are prone to hydrolysis, but the sulfone group may slow degradation compared to simpler esters like ethyl anthranilate .
Molecular Docking and Target Interactions
- HBV Inhibition: The oxadiazole derivative in showed stronger binding to HBV polymerase in docking studies, attributed to hydrogen bonding with the oxadiazole nitrogen. The phenylethyl group in the target compound may occupy hydrophobic pockets but lacks polar interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
